N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13281660
InChI: InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)
SMILES:
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol

N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester

CAS No.:

Cat. No.: VC13281660

Molecular Formula: C16H21NO6

Molecular Weight: 323.34 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester -

Specification

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)
Standard InChI Key SOHLZANWVLCPHK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-tert-Butoxycarbonyl-L-aspartic acid 4-benzyl ester is characterized by two protective groups:

  • Boc Group: Protects the α-amino group, removable under acidic conditions (e.g., trifluoroacetic acid).

  • Benzyl Ester: Protects the β-carboxyl group, cleavable via catalytic hydrogenation .

The stereochemistry of the compound is critical, as the L-configuration at the α-carbon ensures compatibility with natural peptide sequences .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Melting Point98–102 °C
Boiling Point461.82 °C (estimate)
Density1.1728 g/cm³
Specific Rotation ([α]D20[\alpha]_{D}^{20})-20° (c=2, DMF)
SolubilitySoluble in DMF, chloroform; insoluble in water

The compound’s stability under ambient conditions (recommended storage at <15°C in inert atmospheres) makes it suitable for long-term use in laboratory settings .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection of L-aspartic acid derivatives:

  • Amino Protection: React L-aspartic acid β-benzyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) .

  • Esterification: Introduce the benzyl group to the β-carboxyl using benzyl bromide (BnBr) in polar aprotic solvents (e.g., DMF or acetonitrile) .

A representative reaction sequence from patent CN102381999A is outlined below :

L-Aspartic acid β-methyl esterBoc2O, baseN-Boc-L-aspartic acid β-methyl esterBnBr, Cs2CO3N-Boc-L-aspartic acid 4-benzyl ester\text{L-Aspartic acid β-methyl ester} \xrightarrow{\text{Boc}_2\text{O, base}} \text{N-Boc-L-aspartic acid β-methyl ester} \xrightarrow{\text{BnBr, Cs}_2\text{CO}_3} \text{N-Boc-L-aspartic acid 4-benzyl ester}

Industrial Production

Industrial processes employ automated peptide synthesizers and high-throughput purification techniques (e.g., HPLC) to achieve yields >90%. Critical parameters include:

  • Temperature Control: 0–5°C during benzylation to minimize side reactions .

  • Purification: Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

Applications in Scientific Research

Peptide Synthesis

As a cornerstone of solid-phase peptide synthesis (SPPS), this compound enables the incorporation of aspartic acid residues while preventing undesired side-chain interactions . For example, it was used to synthesize thrombin inhibitors with enhanced bioavailability.

Drug Development

The compound serves as a building block for neuroprotective agents targeting glutamate receptors. Recent studies highlight its role in synthesizing peptides that modulate NMDA receptor activity, offering potential treatments for Alzheimer’s disease .

Bioconjugation and Targeted Therapies

In cancer research, the benzyl ester is cleaved post-synthesis to attach chemotherapeutic agents to antibodies. This approach improves drug delivery specificity, as demonstrated in HER2-positive breast cancer models .

Recent Research Advancements

Novel Synthetic Methodologies

A 2024 study optimized benzylation using microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining a 78% yield . Additionally, enzymatic deprotection methods using lipases have been explored to enhance environmental sustainability .

Material Science Innovations

The compound’s derivatives are integral to developing biodegradable polymers. For instance, poly(aspartic acid) hydrogels crosslinked with Boc-protected monomers exhibit tunable mechanical properties for biomedical applications .

Neuroscience Applications

Researchers synthesized Boc-protected aspartate analogs to study synaptic plasticity. These analogs inhibit glutamate reuptake transporters, providing insights into excitotoxicity mechanisms .

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